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Compound of Interest

Compound Name:
6-Bromo-3-hydroxyquinolin-2(1H)-

one

Cat. No.: B1377043 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, a

proposed synthesis protocol, and the potential biological significance of 6-Bromo-3-
hydroxyquinolin-2(1H)-one. This document is intended for researchers, scientists, and

professionals involved in drug discovery and development.

Chemical and Physical Properties
6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the quinolinone

scaffold, a core structure found in numerous biologically active compounds. The

physicochemical properties of this compound are summarized below.

Property Value Source

Molecular Formula C₉H₆BrNO₂ [1]

Molecular Weight 240.06 g/mol [1]

IUPAC Name
6-bromo-3-hydroxyquinolin-

2(1H)-one
[1]

CAS Number 1379330-67-2 [1]

Canonical SMILES
O=C1NC2=C(C=C(Br)C=C2)C

=C1O
[1]
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Note: Properties for the closely related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, include a

predicted XLogP3 of 1.4 and a complexity of 264.[2][3]

Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 6-Bromo-3-hydroxyquinolin-2(1H)-one is not

readily available in the provided search results, a plausible route can be adapted from

established methods for similar quinolinone structures, such as the synthesis of 6-bromo-4-

hydroxyquinolin-2(1H)-one.[4] The following protocol outlines a proposed synthetic pathway.

2.1. Principle

The proposed synthesis is a multi-step process beginning with the condensation of a

substituted aniline with a malonic acid equivalent, followed by a thermally-induced cyclization to

form the quinolinone ring system. This approach is a variation of the Gould-Jacobs reaction.

2.2. Materials and Reagents

4-Bromoaniline

Diethyl malonate

Sodium methoxide

Diphenyl ether

Dowtherm A (or similar high-boiling point solvent)

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography
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Standard laboratory glassware and apparatus

2.3. Step-by-Step Procedure

Condensation:

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 eq.)

in a minimal amount of a suitable solvent like toluene.

Add diethyl malonate (1.1 eq.) and a catalytic amount of a base such as sodium

methoxide.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Work-up and Isolation of Intermediate:

Neutralize the mixture with a dilute solution of HCl.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under

reduced pressure to yield the crude intermediate, diethyl 2-((4-

bromophenyl)amino)maleate.

Cyclization:

Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or

Dowtherm A in a flask fitted with a distillation apparatus.

Heat the mixture to a high temperature (typically 240-260 °C). The ethanol formed during

the cyclization will distill off.

Maintain this temperature for 30-60 minutes.

Monitor the reaction by TLC until the starting material is consumed.
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Purification:

Allow the mixture to cool, which should cause the product to precipitate.

Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to

remove the high-boiling solvent.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or

purify by column chromatography on silica gel to obtain pure 6-Bromo-3-
hydroxyquinolin-2(1H)-one.

2.4. Characterization

The final product should be characterized by standard analytical techniques:

¹H NMR and ¹³C NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

Infrared (IR) Spectroscopy: To identify functional groups.

Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of 6-Bromo-3-
hydroxyquinolin-2(1H)-one.

Synthesis Workflow for 6-Bromo-3-hydroxyquinolin-2(1H)-one
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Click to download full resolution via product page

Caption: Proposed synthetic route for 6-Bromo-3-hydroxyquinolin-2(1H)-one.

Potential Biological Activity and Therapeutic
Relevance
The quinolinone core is a privileged scaffold in medicinal chemistry, and its derivatives are

known to exhibit a wide range of biological activities. While specific studies on 6-Bromo-3-
hydroxyquinolin-2(1H)-one are limited, the broader class of quinolinones has shown

significant therapeutic potential.

Antibacterial and Antifungal Activity: Many quinolinone derivatives have been investigated for

their antimicrobial properties. For instance, related quinazolinone compounds have

demonstrated high activity against various bacterial strains, including Staphylococcus aureus

and Escherichia coli.

Anticancer Properties: The quinolinone structure is a key component of several anticancer

agents. These compounds can exert their effects through various mechanisms, including the

inhibition of kinases and the disruption of microtubule formation.

Anti-inflammatory Effects: Some quinolinone analogues have shown potential as anti-

inflammatory agents. A study on 6-bromo-3-methylquinoline analogues highlighted their role

as inhibitors of prostaglandin F2α, which is associated with inflammation and preterm labor.

Enzyme Inhibition: The nitrogen-containing heterocyclic structure of quinolinones makes

them suitable candidates for enzyme inhibitors. They have been explored as inhibitors for

enzymes such as chymase and matrix metalloproteinases (MMPs).

Given these precedents, 6-Bromo-3-hydroxyquinolin-2(1H)-one represents a promising

candidate for further investigation in drug discovery programs, particularly in the areas of

oncology, infectious diseases, and inflammatory disorders.

Conceptual Drug Discovery Workflow
The development of a novel compound like 6-Bromo-3-hydroxyquinolin-2(1H)-one into a

therapeutic agent follows a structured, multi-stage process. The diagram below outlines a
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conceptual workflow for lead compound optimization and biological screening.

Conceptual Drug Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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